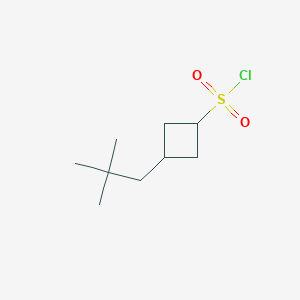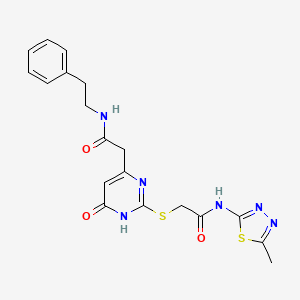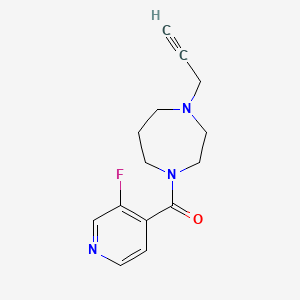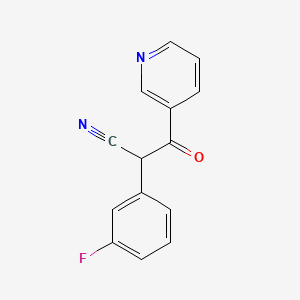
3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutane ring substituted with a 2,2-dimethylpropyl group and a sulfonyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the cyclobutane ring with 2,2-dimethylpropyl halides under appropriate conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions typically involve mild to moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules, making it useful in drug discovery and development.
Industry: In industrial applications, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical reactions to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,2-Dimethylpropylsulfonyl chloride: Lacks the cyclobutane ring, which may affect its reactivity and applications.
Cyclobutane-1-sulfonic acid: The sulfonic acid derivative of cyclobutane, which has different reactivity and applications compared to the sulfonyl chloride.
Uniqueness: 3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring and the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2,3)6-7-4-8(5-7)13(10,11)12/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFIHIBLLZOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2552766.png)
![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)

![2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid](/img/structure/B2552774.png)


![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)



![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)


